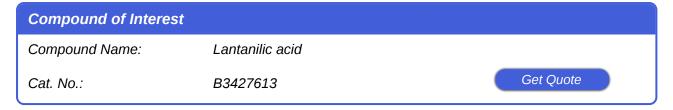


Characterization of Lantanilic Acid: A Spectroscopic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of **Lantanilic acid**, a pentacyclic triterpenoid with noted biological activities. The guide includes nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a discussion of plausible signaling pathways through which **Lantanilic acid** may exert its therapeutic effects.

Spectroscopic Data for Lantanilic Acid

The structural elucidation of **Lantanilic acid** is primarily achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry.

The ¹H and ¹³C NMR data for **Lantanilic acid**, an oleanane-type triterpene, have been reported from isolates of Lantana camara L.[1]. The chemical shifts are crucial for assigning the protons and carbons in the molecule's complex structure.

Table 1: ¹H NMR Spectral Data of Lantanilic Acid (400 MHz, CDCl₃)



Proton Position	Chemical Shift (δ) in ppm
H-12	5.37 (t, J=3.6 Hz)
H-18	3.03 (dd, J=13.8, 4.0 Hz)
H-23	1.01 (s)
H-24	0.94 (s)
H-25a	3.87 (d, J=9.1 Hz)
H-25b	4.22 (d, J=9.1 Hz)
H-26	0.76 (s)
H-27	1.14 (s)
H-29	0.86 (s)
H-30	0.98 (s)
H-2'	5.56 (m)
H-4'	1.83 (d, J=1.1 Hz)
H-5'	2.12 (d, J=1.1 Hz)

Table 2: ¹³C NMR Spectral Data of Lantanilic Acid (100 MHz, CDCl₃)



3 80.8 4 42.1 5 50.7 12 122.8 13 143.6 14 41.9 17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 1' 165.3 2' 116.0 3' 157.0 4' 27.3	Carbon Position	Chemical Shift (δ) in ppm
5 50.7 12 122.8 13 143.6 14 41.9 17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 1' 165.3 2' 116.0 3' 157.0	3	80.8
12 122.8 13 143.6 14 41.9 17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 1' 165.3 2' 116.0 3' 157.0	4	42.1
13 143.6 14 41.9 17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 1' 165.3 2' 116.0 3' 157.0	5	50.7
14 41.9 17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 1' 165.3 2' 116.0 3' 157.0	12	122.8
17 46.8 18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	13	143.6
18 41.9 20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	14	41.9
20 30.0 22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	17	46.8
22 74.8 23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	18	41.9
23 25.3 24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	20	30.0
24 17.4 25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	22	74.8
25 68.7 26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	23	25.3
26 18.3 27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	24	17.4
27 26.2 28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	25	68.7
28 177.3 29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	26	18.3
29 33.7 30 23.7 1' 165.3 2' 116.0 3' 157.0	27	26.2
30 23.7 1' 165.3 2' 116.0 3' 157.0	28	177.3
1' 165.3 2' 116.0 3' 157.0	29	33.7
2' 116.0 3' 157.0	30	23.7
3' 157.0	1'	165.3
	2'	116.0
4' 27.3	3'	157.0
	4'	27.3
5' 20.2	5'	20.2



Mass spectrometry data is essential for determining the molecular weight and formula of **Lantanilic acid**.

Table 3: Mass Spectrometry Data for Lantanilic Acid

Parameter	Value
Molecular Formula	C35H52O6
Molecular Weight	568.8 g/mol
Pseudo-molecular Ion Peak (ESI-MS)	[M+H]+ at m/z 569.2

Fragmentation Pattern: As an oleanane-type triterpenoid, the mass spectrometry fragmentation of **Lantanilic acid** is expected to involve characteristic cleavages of the pentacyclic core. A common fragmentation pathway for this class of compounds is the retro-Diels-Alder (RDA) reaction in ring C, leading to diagnostic fragment ions. Additionally, losses of water (H_2O), carbon dioxide (CO_2), and the β , β -dimethylacryloyloxy side chain are anticipated, providing valuable structural information[2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of **Lantanilic acid**.

- Sample Preparation: A sample of 5-10 mg of purified **Lantanilic acid** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence (zg30) is used.
 - Number of Scans: 16 to 64 scans are typically acquired.



Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) is used.

 Number of Scans: 1024 to 4096 scans are typically acquired due to the lower natural abundance of ¹³C.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (δ 0.00 ppm for ¹H and δ 77.16 ppm for CDCl₃ in ¹³C).
- Sample Preparation: A dilute solution of Lantanilic acid (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- ESI-MS Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
 - o Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.



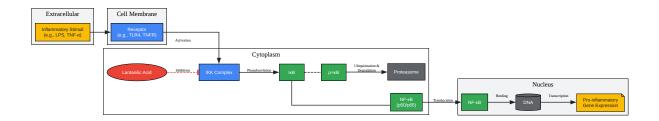
- Mass Range: A scan range of m/z 100-1000 is typically used.
- Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity and minimal in-source fragmentation.
- Tandem MS (MS/MS) for Fragmentation Analysis:
 - Precursor Ion Selection: The [M+H]+ ion (m/z 569.2) is selected in the first mass analyzer.
 - Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is varied to control the degree of fragmentation.
 - Product Ion Scanning: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

Plausible Signaling Pathways

Lantanilic acid has been reported to possess anti-inflammatory and antioxidant properties.[4] While the specific molecular targets are still under investigation, its activities can be rationally linked to key signaling pathways involved in inflammation and oxidative stress response.

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.



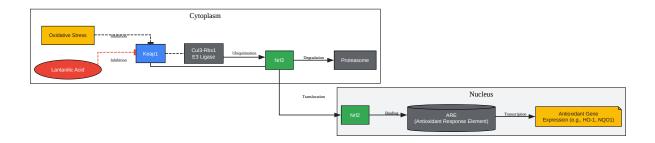


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Caption: Plausible inhibition of the NF-kB pathway by **Lantanilic acid**.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[6][7] Activation of this pathway by phytochemicals can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.





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Caption: Plausible activation of the Nrf2 pathway by Lantanilic acid.

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